molecular formula C19H24N2O2S B11345111 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11345111
M. Wt: 344.5 g/mol
InChI Key: PRNMBVLDVMKBFA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the intermediate: Starting with 4-methoxybenzaldehyde, it can be reacted with an appropriate amine to form an imine intermediate.

    Addition of the pyrrolidinyl group: The imine intermediate can then undergo a nucleophilic addition with a pyrrolidine derivative.

    Incorporation of the thiophenyl group: Finally, the thiophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-hydroxyphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The methoxyphenyl group could be involved in π-π interactions, while the pyrrolidinyl and thiophenyl groups could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophenyl group.

    2-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidinyl group.

    2-(4-hydroxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide: Has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both the pyrrolidinyl and thiophenyl groups in 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide may confer unique properties, such as enhanced binding affinity or specificity in biological systems, compared to similar compounds.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H24N2O2S/c1-23-16-8-6-15(7-9-16)13-19(22)20-14-17(18-5-4-12-24-18)21-10-2-3-11-21/h4-9,12,17H,2-3,10-11,13-14H2,1H3,(H,20,22)

InChI Key

PRNMBVLDVMKBFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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